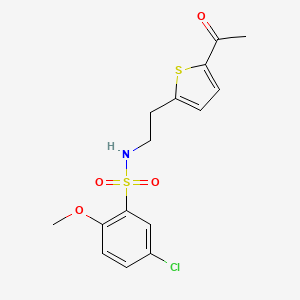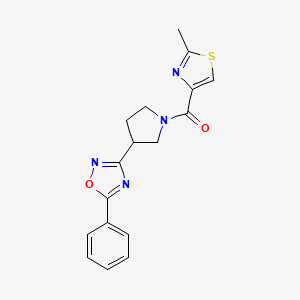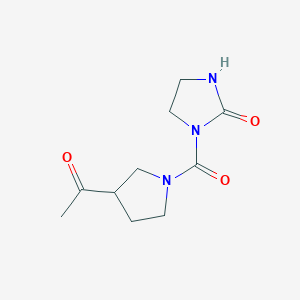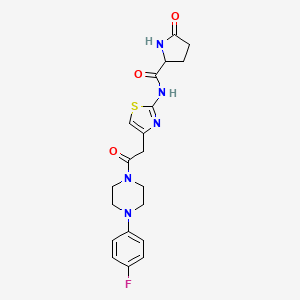
5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione, also known as 5-AP-2-FP-I1,3, is a novel compound that has been studied extensively for its potential applications in scientific research. It is a small molecule that has a unique structure, and its synthesis has been optimized to provide a highly efficient and cost-effective method of production. The compound has a range of biological and biochemical activities, and its mechanism of action has been studied in detail, allowing researchers to better understand its potential applications.
Applications De Recherche Scientifique
5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione,3 has a range of potential applications in scientific research. It has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, it has been investigated as an inhibitor of protein kinases, as well as an inhibitor of angiogenesis. Furthermore, it has also been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Finally, this compound,3 has been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Mécanisme D'action
The mechanism of action of 5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione,3 is not fully understood. However, it is believed to act by binding to specific proteins, such as protein kinases, and inhibiting their activity. Additionally, it has been shown to interact with a range of other proteins, including enzymes involved in neurotransmission and angiogenesis. Furthermore, it has been shown to interact with acetylcholine receptors, and it has been suggested that this interaction may be involved in its effects on neurotransmission.
Biochemical and Physiological Effects
This compound,3 has a range of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, as well as enzymes involved in neurotransmission and angiogenesis. Additionally, it has been shown to interact with acetylcholine receptors, and it has been suggested that this interaction may be involved in its effects on neurotransmission. Furthermore, it has been shown to have anti-inflammatory and anti-tumor effects in animal models. Finally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione,3 in laboratory experiments is its high efficiency and cost-effectiveness. Additionally, it has a wide range of potential applications, making it a versatile compound for scientific research. However, there are some limitations to its use, such as its potential toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
Given the range of potential applications of 5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione,3, there are numerous possible future directions for research. These include further investigation of its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, further research could be conducted to investigate its potential interactions with other proteins and enzymes, as well as its potential toxicity. Finally, further research could be conducted to optimize the synthesis process, as well as to investigate its potential applications in other areas, such as drug delivery.
Méthodes De Synthèse
The synthesis of 5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione,3 is a three-step process. The first step involves the condensation reaction of 4-aminophenol with 2-fluorophenylboronic acid in the presence of a catalytic amount of palladium acetate. This reaction produces a Schiff base intermediate, which is then reduced by sodium borohydride to yield the desired product. The final step involves the purification of the product using column chromatography. The optimized synthesis process provides a highly efficient and cost-effective method of producing this compound,3 in large quantities.
Propriétés
IUPAC Name |
5-(4-aminophenoxy)-2-(2-fluorophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O3/c21-17-3-1-2-4-18(17)23-19(24)15-10-9-14(11-16(15)20(23)25)26-13-7-5-12(22)6-8-13/h1-11H,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCHPXOXAXUCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2503430.png)
![2-[(3-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2503431.png)

![2-Chloro-N-[(2R,3R)-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2503433.png)


![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2503437.png)




